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CAS No.: 117038-68-3

Cat. No.: S1819741

Atriopeptin analog I, specifically des-Cys®,Cys'2!-ANP-(104-126), is a truncated linear analog of atrial
natriuretic peptide (ANP) [1]. Its key distinguishing feature is the absence of the disulfide bridge typically
required for the activity of native ANP and other atriopeptins like atriopeptin II and III [1] [2].

The table below summarizes its core characteristics and a direct comparison with a key ANP fragment.

Characteristic Description

Primary Structure Truncated, linear analog of ANP; lacks two cysteine residues found in the parent
peptide [1].

Key Differentiator Lacks the disulfide bridge, making it a linear peptide [1].

Defining Feature Binds to non-vasorelaxant (NVR) ANP receptor subtypes but does not activate
guanylate cyclase [1].

Comparison ANP-(103-126) (a cyclic peptide with the disulfide bridge) [1].
Peptide
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Parameter ANP-(103-126) Atriopeptin Analog |
Displacement of *25]-ANP ~100% ~73% [1]

(%)

ICs0 (NM) 0.26 + 0.07 nM 0.31+£0.09 nM [1]

Guanylate Cyclase Yes (100 nM conc.) No effect at 100 nM [1]
Activation

Antagonistic Activity Not applicable Does not antagonize ANP-(103-

126) effect [1]

Labeled Proteins (Rabbit 65 kDa and a non-reducible 135 65 kDa and a reducible 135 kDa
Lung) kDa protein protein [1]

Receptor Selectivity & Signaling Mechanisms

Analog I functions as a selective ligand that binds to approximately 73% of total ANP binding sites in rabbit
lung membranes but does not activate the associated guanylate cyclase pathway [1]. This property made it a

crucial tool for identifying and distinguishing between two classes of ANP receptors.

The diagram below illustrates how analog I discriminates between receptor subtypes.
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ANP Receptor Selectivity Mechanism

ANP (103-126)
Cyclic Peptide

cGMP Production

Vasorelaxation
Natriuresis

Click to download full resolution via product page

ANP receptor selectivity: Analog I binds only to the NVR subtype.

¢ Guanylate Cyclase-Coupled Receptors: The biological effects of ANP are primarily mediated
through the vasorelaxant (VR) receptor subclass, which is coupled to particulate guanylate cyclase.
Activation increases cyclic GMP (cGMP) production, leading to vasodilation and natriuresis [1].
Analog | does not bind to this cyclase-linked receptor, which correlates with its inability to stimulate
cGMP production [1].

¢ Non-Coupled Receptors: A significant portion of ANP binding sites are not linked to guanylate
cyclase activity (non-vasorelaxant, NVR). Analog | binds selectively to these NVR sites with high
affinity but does not trigger a signaling cascade [1] [3].

Biological Activity in Research Models

The activity of atriopeptin analog I varies significantly across different biological models and species,

highlighting the importance of its specific structure.
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Model System Observed Activity of Atriopeptin Analog |

Rabbit Lung Binds to 73% of ANP sites; no guanylate cyclase activation [1].
Membranes

Rat (In Vivo, Intravenous administration produces concentration-dependent hypotension
Anesthetized) and diuresis [4].

Dog (In Vivo, Intra-arterial injection shows no activity on renal blood flow or sodium
Anesthetized) excretion [4].

Human RBC Ca?**- Not tested in the available studies. Atriopeptin | (different analog, 127-147)
ATPase showed inhibitory activity [5].

¢ Vascular and Renal Effects: In anesthetized rats, analog | can induce hypotension and a selective
decrease in renal vascular resistance, demonstrating that its effects can be species-dependent [4].
This contrasts with its inactivity in canine models [4].

¢ Enzyme Inhibition: While not tested on analog | specifically, research on a different peptide also
called "atriopeptin I" (residues 127-147) showed it could inhibit human red blood cell Ca?*-ATPase
activity in a calmodulin-independent manner [5].

Research Applications & Experimental Protocols

Atriopeptin analog I's primary value lies in its use as a pharmacological tool to dissect ANP receptor

function.

Key Research Applications

¢ Receptor Subtype Identification: Analog | was instrumental in confirming the existence of distinct
ANP receptor subclasses (VR vs. NVR) [1].

e Pathway Elucidation: By binding to NVR receptors without activating guanylate cyclase, it helped
researchers separate cGMP-dependent and cGMP-independent effects of atrial peptides [1].

¢ Lead for Selective Compounds: Research on analog | contributed to designing other modified
peptides with even higher binding selectivity for the NVR receptor subclass [3].
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Experimental Protocols from Foundational Studies

The following workflow summarizes key methods used to characterize analog I.

Experimental Workflow for Characterization

—— = - -
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Key experimental methods for characterizing analog I.

e Competition Binding Assays: This protocol determines receptor affinity. Rabbit lung membranes are
incubated with a fixed concentration of 125]-ANP-(103-126) and increasing concentrations of unlabeled
analog | or ANP-(103-126). Bound radioligand is separated and counted to calculate the
concentration that produces 50% inhibition of binding (ICso) [1].

e Chemical Cross-Linking and SDS-PAGE: This method identifies the molecular size of receptor
proteins. 12°|-labeled ANP or analog | is bound to rabbit lung membranes and chemically cross-linked.
Membrane proteins are separated by electrophoresis under reducing and non-reducing conditions
and visualized via autoradiography to identify the specifically labeled proteins [1].

¢ Guanylate Cyclase Activity Assay: This measures functional receptor coupling. Particulate
guanylate cyclase from rabbit lung is incubated with ANP-(103-126) or analog |. The reaction is
stopped, and the cyclic GMP produced is quantified to determine the peptide's ability to activate the
enzyme [1].

Conclusion for Drug Development

Atriopeptin analog I demonstrates that high-affinity receptor binding can be decoupled from canonical
signaling activation. This highlights the potential for designing "silent" receptor antagonists or tools to

study non-canonical pathways.
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The species-specific variations in its biological activity [4] underscore a critical consideration for preclinical
drug development: therapeutic candidates targeting the ANP system must be validated across multiple
species. The research involving analog I and its successors [3] provides a foundational strategy for
developing receptor-subtype-specific agents that could potentially minimize side effects by targeting only

one arm of the ANP signaling pathway.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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